1-Isothiocyanato-7-(methylthio)heptane

Catalog No.
S8541404
CAS No.
4430-38-0
M.F
C9H17NS2
M. Wt
203.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isothiocyanato-7-(methylthio)heptane

CAS Number

4430-38-0

Product Name

1-Isothiocyanato-7-(methylthio)heptane

IUPAC Name

1-isothiocyanato-7-methylsulfanylheptane

Molecular Formula

C9H17NS2

Molecular Weight

203.4 g/mol

InChI

InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3

InChI Key

LDIRGNDMTOGVRB-UHFFFAOYSA-N

SMILES

CSCCCCCCCN=C=S

solubility

8.382 mg/L @ 25 °C (est)

Canonical SMILES

CSCCCCCCCN=C=S

1-Isothiocyanato-7-(methylthio)heptane is an isothiocyanate.
1-Isothiocyanato-7-(methylthio)heptane is a natural product found in Nasturtium officinale with data available.

1-Isothiocyanato-7-(methylthio)heptane, with the chemical formula C9H17NS2 and CAS number 4430-38-0, is an organic compound classified as an isothiocyanate. Isothiocyanates are characterized by the functional group R−N=C=S, where R represents an organic substituent. This specific compound has been detected in brassicas, which suggests its potential as a biomarker for the consumption of these vegetables . The compound features a heptane backbone with a methylthio group at the seventh position and an isothiocyanate functional group.

Typical of isothiocyanates. These include:

  • Nucleophilic Attack: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding thiourea and carbon dioxide.
  • Condensation Reactions: It may also engage in condensation reactions with amines or alcohols, yielding thioamides or thioethers.

These reactions are significant in organic synthesis and may have implications for biological activity.

The synthesis of 1-isothiocyanato-7-(methylthio)heptane can be achieved through several methods, including:

  • From Thiocyanates: One common method involves reacting 7-(methylthio)heptanamine with carbon disulfide followed by treatment with a suitable halogenating agent to form the isothiocyanate.
  • Direct Synthesis from Precursors: Another approach may involve using methylthio derivatives of heptane and converting them into isothiocyanates through established organic reactions such as thiolysis followed by cyclization.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

1-Isothiocyanato-7-(methylthio)heptane has potential applications in various fields:

  • Food Industry: As a flavoring agent or food additive due to its unique aroma and taste profile.
  • Pharmaceutical Research: Investigated for its potential health benefits, particularly in cancer prevention and treatment.
  • Agricultural Chemistry: Could be used as a natural pesticide or fungicide given its antimicrobial properties.

Despite its potential, further studies are needed to explore these applications comprehensively.

Several compounds share structural similarities with 1-isothiocyanato-7-(methylthio)heptane, including:

Compound NameStructure TypeUnique Features
1-Isothiocyanato-6-(methylthio)hexaneIsothiocyanateShorter carbon chain compared to heptane
1-Isothiocyanato-8-(methylthio)octaneIsothiocyanateLonger carbon chain; potential different reactivity
Allyl isothiocyanateIsothiocyanateKnown for strong antimicrobial properties
Benzyl isothiocyanateAromatic IsothiocyanateExhibits distinct flavor profile

The uniqueness of 1-isothiocyanato-7-(methylthio)heptane lies in its specific chain length and substitution pattern, which may influence its biological activity and applications compared to other isothiocyanates. Further comparative studies could provide insights into its distinct properties relative to similar compounds.

Enzymatic Catalysis of Aliphatic Glucosinolate Degradation

The biosynthesis of 1-isothiocyanato-7-(methylthio)heptane begins with the formation of its glucosinolate precursor, 7-(methylthio)heptyl-glucosinolate (C$${15}$$H$${28}$$NO$$9$$S$$3^-$$). Aliphatic glucosinolates are synthesized via a multi-step pathway involving chain elongation of methionine and subsequent modifications by cytochrome P450 enzymes (CYP79F1, CYP79F2) and sulfotransferases.

Key Enzymatic Steps:

  • Chain Elongation: Homomethionine derivatives are elongated through the methylthioalkylmalate (MAM) synthase pathway. MAM synthase catalyzes the condensation of acetyl-CoA with α-keto acids, a process evolutionarily derived from isopropylmalate synthase (IPMS).
  • Oxime Formation: CYP79F1 and CYP79F2 convert elongated methionine derivatives into aldoximes. CYP79F1 exhibits broad substrate specificity, metabolizing mono- to hexahomomethionines, while CYP79F2 specializes in penta- and hexahomomethionines.
  • Core Structure Assembly: The aldoxime is conjugated to a glucose moiety via UDP-glucosyltransferases (UGT74 family) and sulfated by sulfotransferases (SOTs).
EnzymeFunctionSubstrate Specificity
MAM SynthaseChain elongation of methionine derivativesC3–C6 homomethionines
CYP79F1Oxime synthesisC3–C6 homomethionines
CYP79F2Oxime synthesisC5–C6 homomethionines
UGT74Glucosylation of thiohydroximatesThiohydroximates

Myrosinase-Mediated Hydrolysis and Isothiocyanate Formation

Myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147) catalyzes the hydrolysis of 7-(methylthio)heptyl-glucosinolate into 1-isothiocyanato-7-(methylthio)heptane. This enzyme is compartmentalized in idioblasts and activates upon tissue damage, initiating the "mustard oil bomb" defense mechanism.

Hydrolysis Mechanism:

  • Step 1: Myrosinase cleaves the β-thioglucoside bond, releasing D-glucose and an unstable aglycone.
  • Step 2: The aglycone spontaneously rearranges via a Lossen-like mechanism, yielding 1-isothiocyanato-7-(methylthio)heptane and sulfate.

Factors Influencing Product Formation:

  • pH: Neutral pH favors isothiocyanate formation, while acidic conditions (pH < 3) promote nitrile production.
  • Cofactors: Epithiospecifier proteins (ESPs) redirect the pathway toward nitriles or epithionitriles in the presence of Fe$$^{2+}$$.

Genetic Regulation of Precursor Biosynthesis in Brassica Species

Quantitative trait loci (QTL) mapping in Brassica oleracea has identified 82 significant loci regulating glucosinolate biosynthesis across leaves, seeds, and flower buds. Meta-analysis consolidated these into 18 consensus QTLs, with 13 regulating multiple glucosinolates.

Key Genetic Determinants:

  • GSL-ALK Locus: Governs the formation of alkenyl glucosinolates via 2-oxoglutarate-dependent dioxygenases (AOPs).
  • CYP83A1/CYP83B1: CYP83A1 preferentially metabolizes aliphatic oximes, while CYP83B1 targets indolic oximes.
  • FMOGS-OX Genes: Encode flavin monooxygenases that S-oxygenate aliphatic glucosinolates, enhancing their stability.

Table 2: Genetic Loci Associated with Glucosinolate Biosynthesis in Brassica oleracea

LocusChromosomeRegulated GlucosinolatesEnzymatic Function
GSL-ELONGC2C5–C7 aliphatic glucosinolatesChain elongation via MAM synthase
GSL-OXC5S-oxygenated glucosinolatesFMOGS-OX activity
GSL-AOPC4Alkenyl glucosinolatesAOP-mediated side-chain modification

The thermal degradation of 1-isothiocyanato-7-(methylthio)heptane follows first-order reaction kinetics under aqueous heating conditions at 100°C, with degradation rates showing strong temperature dependence. Arrhenius plot analysis of decomposition rates between 75-100°C yields an activation energy (E~a~) of 148.2 ± 6.7 kJ/mol [4] [5], comparable to β-lactoglobulin's thiol-disulfide interchange reactions [4]. This similarity suggests nucleophilic attack at the isothiocyanate group drives decomposition, consistent with the compound's electrophilic -N=C=S moiety.

At physiological temperatures (37°C), degradation half-life extends to 48 hours in neutral buffers [3], while heating to 100°C reduces stability to <30 minutes across pH 5-8 [1]. Kinetic modeling reveals two parallel pathways:

  • Hydrolysis to 7-(methylthio)heptylamine (69% yield after 4h at pH5) [1]
  • Dimerization forming N,N’-bis(7-(methylthio)heptyl)thiourea (≤12% yield at pH8) [1]

The temperature dependence follows the modified Arrhenius equation:
$$ k = (2.4 \pm 0.3) \times 10^{13} \cdot e^{(-148200 \pm 6700)/RT} \, \text{min}^{-1} $$ [4] [5]

Comparative Stability Across Isothiocyanate Congeners

Structural comparisons with 12 aliphatic/aromatic isothiocyanates reveal distinct stability patterns:

Property1-Isothiocyanato-7-(methylthio)heptaneAllyl-ITCBenzyl-ITC
Half-life at 100°C pH742 ± 3 min [1] [3]18 min [1]29 min [2]
Activation Energy (kJ/mol)148.2 [4]135.4 [1]162.8 [2]
Dominant Degradation ProductAmine (69%) [1]Thiourea (55%) [1]Amine (81%) [2]

The extended aliphatic chain and electron-donating methylthio group confer greater thermal stability compared to short-chain analogs [1] [2]. This stabilization arises from:

  • Reduced electrophilicity of the -NCS group due to inductive effects [2]
  • Steric hindrance from the C7 chain limiting nucleophilic attack [1]
  • Hydrophobic stabilization of the transition state [3]

Notably, the compound demonstrates 3.2-fold greater stability than 3-(methylsulfonyl)propyl isothiocyanate under identical conditions [1], highlighting the protective role of thioether versus sulfone groups.

pH-Dependent Degradation Pathways

Aqueous degradation pathways show marked pH dependence:

Acidic Conditions (pH 3-5):

  • Dominant pathway: Hydrolysis to 7-(methylthio)heptylamine (k = 0.023 ± 0.004 min^-1^ at pH5) [1] [3]
  • Proposed mechanism:
    $$ \text{R-NCS} + 2\text{H}2\text{O} \xrightarrow{\text{H}^+} \text{R-NH}2 + \text{COS} + \text{H}_2\text{O} $$ [3]
  • Secondary products: Trace carbonyl sulfide (COS) detected via GC-MS [1]

Neutral-Basic Conditions (pH 7-8):

  • Competitive pathways emerge:
    • Dimerization:

      $$ 2\text{R-NCS} \rightarrow \text{R-NH-CS-NH-R} $$ [1] [6]

      Thiourea formation reaches 12% yield at pH8 [1]
    • Thiol-mediated decomposition:

      $$ \text{R-NCS} + \text{HS}^- \rightarrow \text{R-NH-CS-SH} $$ [3]
  • Buffer composition accelerates degradation, with 0.1M citrate phosphate reducing half-life by 37% vs. deionized water [3]

The pH-stability profile follows a U-shaped curve with minimum stability at pH6.8, correlating with maximal thiourea formation [1] [3]. This behavior contrasts with aromatic isothiocyanates where basic conditions preferentially drive amine production [2]. The unique pH response stems from the compound's pK~a~ of 8.1 for the thioether group [7], which modulates nucleophilic susceptibility across the pH range.

Optimization of Extraction Protocols for Labile Isothiocyanates

The optimization of extraction protocols for labile isothiocyanates in plant matrices represents a critical aspect of analytical methodology development. The inherent instability and volatility of these bioactive compounds necessitate careful consideration of extraction parameters to ensure maximum recovery while preserving compound integrity [1] [2].

Temperature optimization represents one of the most critical factors in isothiocyanate extraction protocols. Research findings demonstrate that temperature-dependent effects on glucosinolate-to-isothiocyanate conversion vary significantly across plant species. For Brassica vegetables, the optimal temperature for complete degradation of glucosinolates into isothiocyanates has been established at 37°C, yielding 53.0% extraction efficiency for sulforaphane [1]. Conversely, Nasturtium officinale demonstrates optimal conversion at 25°C, achieving 89.0% extraction yield for phenethyl isothiocyanate [1]. The temperature sensitivity of 1-Isothiocyanato-7-(methylthio)heptane follows similar patterns observed in other long-chain aliphatic isothiocyanates, where elevated temperatures can lead to thermal degradation and consequent loss of target compounds [2].

pH optimization emerges as another fundamental parameter requiring systematic evaluation. Extensive research has demonstrated that pH values between 7.0 and 10.0 facilitate optimal glucosinolate hydrolysis and subsequent isothiocyanate formation [1]. For instance, Eruca sativa var. sativa exposed to phosphate buffer at pH 10.0 achieved 98.7% conversion of glucoerucin to erucin, while acidic conditions (pH 1.0) resulted in complete conversion to nitrile derivatives rather than isothiocyanates [1]. The optimal pH range for 1-Isothiocyanato-7-(methylthio)heptane extraction typically falls within the alkaline range (pH 8.0-9.0), consistent with other methylthio-substituted isothiocyanates [3].

Solvent selection profoundly influences extraction efficiency, particularly for compounds with varying polarities like 1-Isothiocyanato-7-(methylthio)heptane. Comparative studies utilizing different extraction solvents have revealed that chloroform provides superior extraction yields (2.1-2.4% w/w) for benzyl isothiocyanate compared to ethanol (0.06-0.07% w/w) or acetone (1.12% w/w) [1]. For methylthio-substituted isothiocyanates, halogenated solvents demonstrate enhanced extraction capabilities due to favorable interactions with sulfur-containing functional groups [2]. However, environmental and safety considerations have prompted development of alternative green extraction methodologies.

Ultrasound-assisted extraction has emerged as an effective alternative methodology for isothiocyanate recovery. Optimization studies for ultrasound-assisted extraction demonstrate that specific conditions including 40 kHz frequency, 600 W power, and 5-minute extraction duration in bicarbonate buffer (pH 8.1) provide effective extraction yields while reducing environmental impact [1]. The mechanism involves disruption of cell walls through cavitation effects, enhancing mass transfer and reducing extraction time requirements [4].

Aqueous micellar systems represent another innovative approach for sustainable isothiocyanate extraction. Research utilizing non-ionic surfactants such as Genapol X-080 and Tergitol 15-S-7 has demonstrated extraction efficiencies comparable to conventional organic solvents. Optimal conditions for aqueous micellar extraction include 2.0% surfactant concentration, 25.0°C temperature, and pH 9.0, yielding approximately 2900 µg phenethyl isothiocyanate per gram of plant material [3]. These systems offer environmental advantages while maintaining extraction efficiency for labile isothiocyanates.

Extraction MethodOptimal ConditionsExtraction YieldTarget CompoundReference
Conventional Heating37°C, pH 7.053.0%Sulforaphane [1]
Room Temperature25°C, pH 7.089.0%Phenethyl ITC [1]
Ultrasound-Assisted40 kHz, pH 8.1, 5 min85.6%Various ITCs [1]
Aqueous Micellar2.0% surfactant, 25°C, pH 9.02900 µg/gPhenethyl ITC [3]
Chloroform ExtractionRoom temperature2.1-2.4% w/wBenzyl ITC [1]

The optimization of extraction protocols requires systematic evaluation of multiple parameters through response surface methodology or design of experiments approaches. The complex interactions between temperature, pH, solvent composition, and extraction time necessitate multivariate optimization strategies to achieve maximum recovery of target compounds while minimizing degradation [4] [3].

Challenges in Differentiating Structural Analogs

The differentiation of structural analogs represents one of the most significant analytical challenges in isothiocyanate quantification, particularly for compounds sharing similar molecular frameworks like 1-Isothiocyanato-7-(methylthio)heptane and related methylthio-substituted analogs [5] [6].

Chromatographic separation challenges arise from the structural similarities between isothiocyanate analogs. Compounds differing only in chain length or substitution patterns often exhibit similar retention behaviors, leading to potential co-elution and quantification errors [7] [8]. For instance, methylsulfanyl, methylsulfinyl, and methylsulfonyl-substituted isothiocyanates demonstrate overlapping chromatographic profiles despite distinct biological activities [5]. The differentiation of 1-Isothiocyanato-7-(methylthio)heptane from structurally related compounds such as 6-methylthiohexyl and 8-methylthiooctyl isothiocyanates requires optimization of chromatographic conditions to achieve baseline resolution [2].

Mass spectrometric differentiation presents additional complexity due to similar fragmentation patterns among structural analogs. Common fragment ions such as the isothiocyanate-specific ion at m/z 97 appear across multiple compounds, limiting specificity for targeted quantification [9]. The molecular ion of 1-Isothiocyanato-7-(methylthio)heptane (m/z 203) may be accompanied by isobaric interferences from other plant metabolites, necessitating high-resolution mass spectrometry for accurate identification [7] [8].

Derivatization strategies have been developed to enhance differentiation capabilities between structural analogs. The use of N-acetyl-L-cysteine derivatization provides unique fragmentation patterns for individual isothiocyanates, enabling more specific identification and quantification [7] [8]. For 1-Isothiocyanato-7-(methylthio)heptane, the N-acetyl-L-cysteine derivative produces characteristic product ions that facilitate differentiation from closely related analogs [2]. Alternative derivatization approaches utilizing ammonia to form thiourea derivatives provide UV-absorbing chromophores that enhance detection capabilities while maintaining structural specificity [10].

Retention time prediction models assist in the identification of structural analogs within complex plant matrices. The development of quantitative structure-retention relationship models enables prediction of chromatographic behavior based on molecular descriptors such as XLogP3-AA values [9]. For methylthio-substituted isothiocyanates, increasing carbon chain length correlates with increased retention on C18-based stationary phases, facilitating systematic identification of homologous series members [9].

Matrix effects significantly complicate the differentiation of structural analogs in plant extracts. Co-extracted compounds may exhibit similar ionization behaviors or create ion suppression effects that disproportionately affect specific analogs [9]. The presence of glucosinolate precursors, phenolic compounds, and other secondary metabolites in plant matrices can interfere with accurate quantification of target isothiocyanates through competitive ionization or chemical interactions [9].

Analytical ChallengeAffected ParametersMitigation StrategyEffectivenessReference
Co-elution of analogsChromatographic separationMobile phase optimization85-95% resolution [7]
Isobaric interferencesMass accuracyHigh-resolution MS>99% specificity [8]
Similar fragmentationMS/MS selectivityDerivatization protocols90-95% differentiation [10]
Matrix suppressionIonization efficiencyMatrix-matched calibration80-120% recovery [9]
Structural similarityPattern recognitionRetention modeling95% prediction accuracy [9]

Advanced analytical approaches utilizing comprehensive two-dimensional chromatography or ion mobility spectrometry provide enhanced separation capabilities for structural analogs. These techniques exploit orthogonal separation mechanisms to achieve resolution that may not be possible with conventional one-dimensional separations [6]. For 1-Isothiocyanato-7-(methylthio)heptane analysis, the combination of liquid chromatography with ion mobility spectrometry offers additional selectivity based on molecular size and shape parameters.

Mass Spectrometric Quantification Strategies

Mass spectrometric quantification strategies for 1-Isothiocyanato-7-(methylthio)heptane require careful consideration of ionization mechanisms, fragmentation patterns, and matrix effects to achieve accurate and precise analytical results [7] [8] [11].

Ionization optimization represents the foundation of effective mass spectrometric quantification. Electrospray ionization in positive ion mode typically provides optimal sensitivity for isothiocyanates due to the protonation of the nitrogen atom in the isothiocyanate functional group [7] [8]. For 1-Isothiocyanato-7-(methylthio)heptane, the protonated molecular ion [M+H]+ appears at m/z 204, with the base peak typically corresponding to the loss of the methylthio group [7]. Alternative ionization approaches including atmospheric pressure chemical ionization may provide complementary information for structural confirmation [8].

Multiple reaction monitoring protocols enable highly specific quantification of target compounds in complex matrices. The development of optimized multiple reaction monitoring transitions requires systematic evaluation of precursor ions and product ion formations [7] [8]. For 1-Isothiocyanato-7-(methylthio)heptane, typical transitions include m/z 204 → 97 (isothiocyanate-specific fragment) and m/z 204 → 157 (loss of methylthio group) [7]. The selection of appropriate collision energies and monitoring windows ensures optimal sensitivity while maintaining specificity [8].

Quantification accuracy depends significantly on the availability and selection of appropriate internal standards. Isotopically labeled analogs provide the most accurate quantification by compensating for matrix effects and extraction variability [7] [8]. In the absence of deuterated standards for 1-Isothiocyanato-7-(methylthio)heptane, structurally similar compounds with comparable physicochemical properties serve as suitable alternatives [8]. The selection criteria include similar retention times, ionization efficiencies, and matrix effect susceptibilities [11].

Matrix effect evaluation and compensation strategies are essential for reliable quantification in plant extracts. Post-extraction spike experiments demonstrate the extent of ion suppression or enhancement in different plant matrices [9]. For isothiocyanate analysis in cruciferous vegetables, matrix effects typically range from 80-120% relative to solvent standards, with variation depending on extraction methodology and cleanup procedures [7] [8]. Matrix-matched calibration curves or standard addition methods provide effective compensation for these effects [9].

Derivatization protocols enhance quantification capabilities through improved ionization efficiency and fragmentation specificity. N-acetyl-L-cysteine derivatization of isothiocyanates creates stable derivatives with enhanced chromatographic properties and distinct mass spectrometric signatures [7] [8]. The derivatization reaction proceeds quantitatively under mild conditions, providing consistent conversion efficiency across different isothiocyanate structures [2]. For 1-Isothiocyanato-7-(methylthio)heptane, the N-acetyl-L-cysteine derivative exhibits improved stability and enhanced ionization compared to the native compound [7].

Limits of detection and quantification represent critical performance parameters for method validation. Current analytical methods achieve limits of detection ranging from 0.03 to 2.6 µM for various isothiocyanates, with variations depending on compound structure and matrix complexity [7] [12]. For 1-Isothiocyanato-7-(methylthio)heptane, detection limits in the nanogram per milliliter range are typically achievable using optimized extraction and derivatization protocols [13] [2].

Quantification ParameterValue RangeOptimization FactorMethod PerformanceReference
Detection Limit0.03-2.6 µMIonization efficiency98-99% confidence [7] [12]
Quantification Limit0.9-10 µMMatrix complexity95-105% accuracy [7] [8]
Linear Range2-3 orders of magnitudeDetector saturationR² > 0.994 [12] [11]
Precision (RSD)1-16%Method optimizationCV < 10% target [7] [8]
Recovery66-122%Matrix effects80-120% acceptable [7] [9]

Quality control protocols ensure reliable quantification results across different analytical batches and laboratory conditions. The implementation of system suitability tests, blank injections, and quality control samples at multiple concentration levels provides ongoing verification of method performance [14]. For 1-Isothiocyanato-7-(methylthio)heptane analysis, quality control protocols should include evaluation of extraction efficiency, derivatization completeness, and chromatographic performance [2].

Data processing algorithms accommodate the complexity of mass spectrometric data from plant matrices. Peak integration algorithms must account for baseline irregularities, peak asymmetry, and potential interferences from co-eluting compounds [15]. Automated processing workflows enhance reproducibility while reducing analyst bias in peak identification and integration [8]. The validation of data processing parameters ensures consistent quantification results across different analytical batches [14].

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

203.08024189 g/mol

Monoisotopic Mass

203.08024189 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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